molecular formula C11H11F3O5S B14025744 Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate

Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate

Cat. No.: B14025744
M. Wt: 312.26 g/mol
InChI Key: FVDSSOJAXHHBNT-SSDOTTSWSA-N
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Description

Methyl ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable component in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-[4-[[(methyl)sulfonyl]oxy]phenyl]propanoate
  • Methyl ®-2-[4-[[(ethyl)sulfonyl]oxy]phenyl]propanoate
  • Methyl ®-2-[4-[[(fluoro)sulfonyl]oxy]phenyl]propanoate

Uniqueness

Methyl ®-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased stability, lipophilicity, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H11F3O5S

Molecular Weight

312.26 g/mol

IUPAC Name

methyl (2R)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate

InChI

InChI=1S/C11H11F3O5S/c1-7(10(15)18-2)8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3/t7-/m1/s1

InChI Key

FVDSSOJAXHHBNT-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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